7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Thiophene Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H5ClN4S |
---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanyl-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-9-3-2-8-11-4(3)5(7)10-6/h2H,1H3,(H,8,11) |
InChI Key |
UMYKQCMVAPBWOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NN=C2 |
Origin of Product |
United States |
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